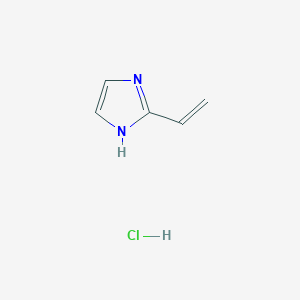
2-ethenyl-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation . The choice of solvents and catalysts is crucial to optimize the reaction conditions and achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethenyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
Applications De Recherche Scientifique
2-ethenyl-1H-imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A simpler imidazole compound with similar chemical properties.
2-ethyl-1H-imidazole: Another derivative with an ethyl group instead of an ethenyl group.
1H-2-methylimidazole: Contains a methyl group at the 2-position.
Uniqueness
This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C5H7ClN2 |
|---|---|
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
2-ethenyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H |
Clé InChI |
GUEBVLHWOCAUCO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC=CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
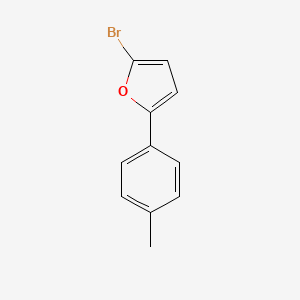
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
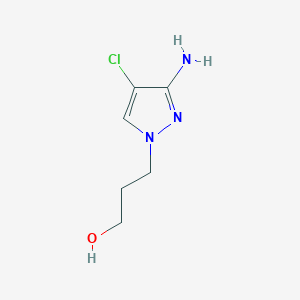
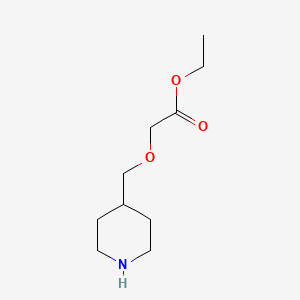
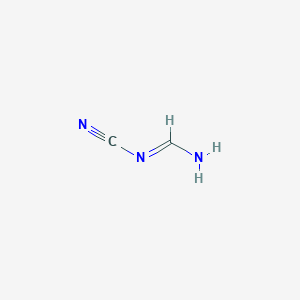
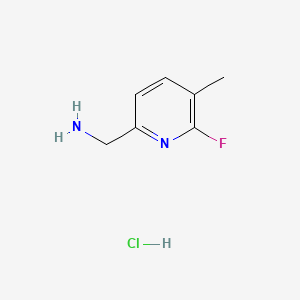
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
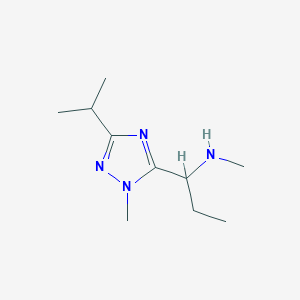
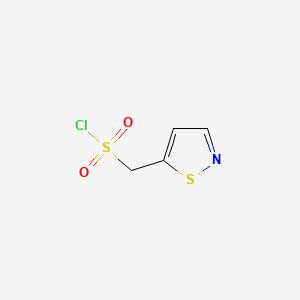

![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
